

Avenciguat for Portal Hypertension: A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenciguat (BI 685509) is an investigational, orally administered, potent, and selective soluble guanylate cyclase (sGC) activator being developed for the treatment of portal hypertension. By directly stimulating sGC, Avenciguat aims to restore the impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a key driver of increased intrahepatic vascular resistance in cirrhosis. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for Avenciguat's therapeutic potential in portal hypertension, detailing its mechanism of action, and summarizing the available quantitative data and experimental protocols. While promising preclinical and early clinical data exist, the results from larger Phase 2 clinical trials evaluating its effect on the hepatic venous pressure gradient (HVPG) are not yet publicly available.

Introduction: The Challenge of Portal Hypertension

Portal hypertension, a common and severe complication of cirrhosis, is characterized by a pathological increase in the pressure within the portal venous system.[1] This condition leads to the development of life-threatening complications, including variceal bleeding, ascites, and hepatic encephalopathy.[1] The primary driver of portal hypertension is an increase in intrahepatic vascular resistance, largely due to architectural distortion of the liver and dysfunction of the hepatic sinusoidal endothelium.[1] A critical element of this endothelial



dysfunction is the impaired bioavailability of nitric oxide (NO), a potent vasodilator, and the subsequent reduction in cGMP production.[2]

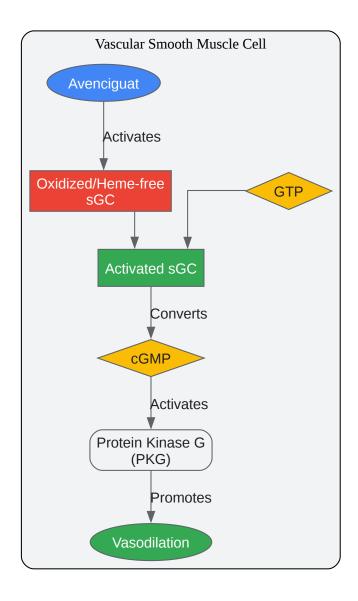
Mechanism of Action: Restoring the NO-sGC-cGMP Pathway

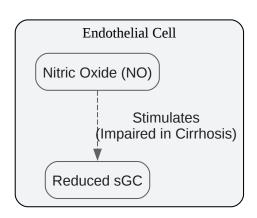
Avenciguat is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the NO signaling pathway. In a healthy liver, NO binds to the reduced (ferrous) heme iron of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to mediate vasodilation.

In cirrhotic livers, oxidative stress leads to the oxidation and eventual loss of the heme group from sGC, rendering it insensitive to NO. **Avenciguat** acts independently of NO, directly binding to and activating this heme-free sGC, thereby restoring cGMP production and promoting vasodilation in the diseased liver.[3] This mechanism offers a therapeutic advantage in the setting of cirrhosis where NO bioavailability is compromised.[2]

Signaling Pathway of Avenciguat







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Figure 1: Avenciguat Signaling Pathway

Preclinical Evidence



A key preclinical study investigated the effects of BI 685509 (**Avenciguat**) in a rat model of thioacetamide (TAA)-induced cirrhosis, a well-established model of portal hypertension.[3]

Experimental Protocol: TAA-Induced Cirrhosis in Rats

- Animal Model: Male Sprague-Dawley rats.
- Induction of Cirrhosis: Intraperitoneal injection of thioacetamide (TAA) twice weekly for 15 weeks.
- Treatment Groups:
 - TAA control (vehicle)
 - BI 685509 (3 mg/kg)
- · Parameters Measured:
 - Portal venous pressure
 - Portosystemic shunting
 - Superior mesenteric artery blood flow (SRM)
 - Alpha-smooth muscle actin (αSMA) area (marker of fibrosis)[3]

Quantitative Data from Preclinical Studies



Parameter	TAA Control	BI 685509 (3 mg/kg)	% Change vs. Control
Portal Venous Pressure	Not specified	Reduced by 26%	-26%
Portosystemic Shunting	Not specified	Reduced by 10%	-10%
Superior Mesenteric Artery Blood Flow (SRM)	Not specified	Reduced by 38%	-38%
αSMA Area (Fibrosis Marker)	Not specified	Reduced by 55%	-55%
Table 1: Effects of BI 685509 in a Rat Model of TAA-Induced			

Clinical Development Program

Avenciguat has been evaluated in several clinical trials in patients with portal hypertension. The following sections detail the available information on these studies.

Phase 1b Study (NCT03842761)

This study assessed the safety, tolerability, and pharmacokinetics of **Avenciguat** in patients with mild to moderate hepatic impairment.[4] It also included an exploratory efficacy analysis of portal-systemic shunting.[4]

- Study Design: Randomized, placebo-controlled, single-center study.
- Patient Population: 23 patients with Child-Pugh A cirrhosis and liver stiffness >15 kPa.[4]
- Treatment Groups:

Cirrhosis.[3]

Placebo (n=5)



Avenciguat 1 mg twice daily (n=6)

Avenciguat 2 mg twice daily (n=6)

Avenciguat 3 mg twice daily (n=6)[4]

Treatment Duration: 28 days.[4]

• Primary Outcome: Safety and tolerability.

Exploratory Efficacy Endpoint: Change from baseline in portal-systemic shunting (SHUNT%)
measured by HepQuant DuO test on day 27.[4]

Treatment Group	N	Change from Baseline in SHUNT% (Mean ± SD)	p-value (vs. Baseline)
Placebo	5	+0.1 ± 9.0%	0.98
Avenciguat 1 mg BID	6	+1.7 ± 5.5%	0.48
Avenciguat 2 mg BID	6	-3.2 ± 2.7%	0.04
Avenciguat 3 mg BID	6	-6.1 ± 5.0%	0.03

Table 2: Change in

Portal-Systemic

Shunting (SHUNT%)

after 27 Days of

Treatment.[4]

Phase 2 Studies (NCT05161481 and NCT06082843)

Two Phase 2 clinical trials were initiated to evaluate the efficacy of **Avenciguat** on the Hepatic Venous Pressure Gradient (HVPG), the gold standard for assessing the severity of portal hypertension.[4][5]

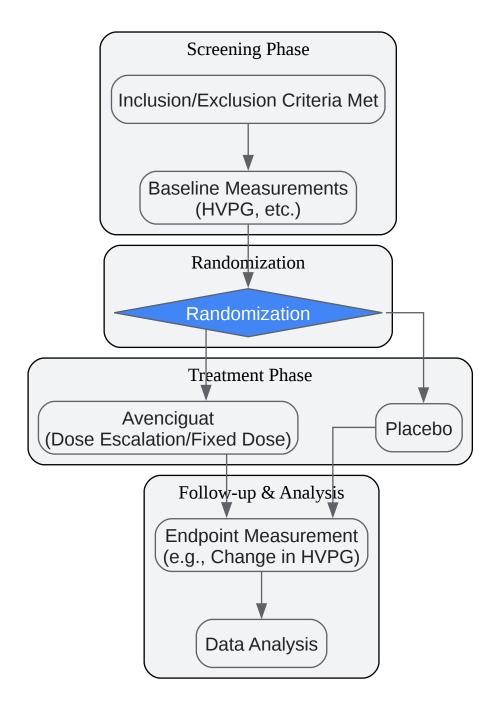
• Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4]



- Patient Population: Adults with compensated cirrhosis and clinically significant portal hypertension (CSPH).[4]
- Treatment Groups:
 - Placebo
 - Two different doses of Avenciguat[4]
- Treatment Duration: 24 weeks.[4]
- Primary Endpoint: Change in HVPG from baseline to 24 weeks.[2]
- Status: Completed, but results are not yet publicly available.[4]
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[5]
- Patient Population: Adults with stabilized decompensated cirrhosis following their first decompensation event.[5]
- Treatment Groups:
 - Placebo
 - Avenciguat (up-titration to a fixed dose)[5]
- Treatment Duration: 8 weeks.[5]
- Primary Endpoint: Percentage change in HVPG from baseline to 8 weeks.[5]
- Status: Prematurely discontinued; no patient completed the 8-week treatment period.[5]

Clinical Trial Workflow





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Figure 2: Generalized Clinical Trial Workflow

Safety and Tolerability

The available data from the Phase 1b study suggests that **Avenciguat** is generally well-tolerated.[6] Further safety data will be forthcoming from the completed and ongoing clinical



trials.

Future Directions and Conclusion

Avenciguat represents a promising novel therapeutic approach for the management of portal hypertension. Its unique mechanism of action, which directly targets the dysfunctional sGC enzyme in the cirrhotic liver, has the potential to address a core pathophysiological driver of this condition. Preclinical data are encouraging, demonstrating reductions in portal pressure, portosystemic shunting, and fibrosis in a relevant animal model.[3] Furthermore, a Phase 1b clinical trial has shown a dose-dependent reduction in portal-systemic shunting in patients with cirrhosis.[4]

The full therapeutic potential of **Avenciguat** in portal hypertension will be clarified with the forthcoming results of the Phase 2 clinical trials. Should these trials demonstrate a clinically meaningful reduction in HVPG with a favorable safety profile, **Avenciguat** could emerge as a valuable addition to the therapeutic armamentarium for this challenging condition. Further research will also be needed to define its role in different etiologies and stages of cirrhosis, as well as its potential for combination therapy with existing treatments.

Disclaimer: **Avenciguat** is an investigational drug and has not been approved by regulatory authorities for the treatment of portal hypertension. The information provided in this document is for scientific and informational purposes only.

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